molecular formula C21H18N2O3S B2652560 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105237-94-2

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2652560
CAS No.: 1105237-94-2
M. Wt: 378.45
InChI Key: ILPAXJVDEDKQKE-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. The compound features two key substituents:

  • Position 7: A 4-methoxyphenyl group (C₆H₄-OCH₃), contributing electron-donating properties.

While direct pharmacological data for this compound are absent in the provided evidence, structurally related thienopyrimidinones have shown bioactivity in drug discovery contexts, such as antihypertensive effects (e.g., quinazolin-4-one derivatives in ).

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-16-9-7-15(8-10-16)18-13-27-20-19(18)22-14-23(21(20)24)11-12-26-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPAXJVDEDKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the 2-phenoxyethyl group: This can be done through an alkylation reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thieno[3,2-d]pyrimidine core or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Position 7 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Methoxyphenyl 2-Phenoxyethyl C₂₁H₁₈N₂O₃S 378.44* Phenolic ether and methoxy groups
7-(4-Bromophenyl)-3-(3-methylbenzyl)- (CAS: 827614-31-3) 4-Bromophenyl 3-Methylbenzyl C₁₈H₁₄BrN₂OS 386.27 Halogenated aryl, lipophilic side chain
7-Phenyl-3-(3-(trifluoromethyl)benzyl)- (CAS: 1105224-80-3) Phenyl 3-(Trifluoromethyl)benzyl C₂₁H₁₄F₃N₂OS 386.39 CF₃ group enhances electronegativity
7-(3,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)- (CAS: 1105219-97-3) 3,4-Dimethoxyphenyl 3-Methoxybenzyl C₂₂H₂₀N₂O₄S 408.47 Multiple methoxy groups
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-... (ChemDiv M445-0114) None Piperazine-linked oxopropyl-pyrrolidinyl C₂₄H₂₉N₅O₃S 475.59 Complex tertiary amine substituent

*Calculated based on molecular formula.

Key Structural and Functional Insights

Electron-Donating Groups (OCH₃): Improve solubility and hydrogen-bonding capacity (e.g., methoxy groups in ).

Position 3 Modifications: Benzyl/Phenoxyethyl Chains: Increase lipophilicity and membrane permeability (e.g., 3-methylbenzyl in vs. phenoxyethyl in the target compound).

Synthetic Routes: Microwave-assisted phosphorylation () and Pd-catalyzed cross-coupling () are common methods for synthesizing thienopyrimidinones. The target compound’s 2-phenoxyethyl group may require alkylation or nucleophilic substitution during synthesis.

Research Trends and Implications

  • Bioactivity Potential: While direct data are lacking, analogs like 7-chloro-quinazolin-4-ones exhibit α1-adrenergic receptor antagonism (). The target’s methoxy and phenoxy groups may similarly modulate receptor interactions.
  • Thermodynamic Properties: Melting points >250°C for pyrrolo[3,2-d]pyrimidinones () suggest high crystallinity, which could extend to thienopyrimidinones with rigid substituents.
  • SAR Studies : Systematic substitution at positions 7 and 3 (e.g., halogenation, etherification) is critical for optimizing pharmacokinetic profiles.

Biological Activity

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3SC_{19}H_{18}N_2O_3S, with a molecular weight of approximately 354.42 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and a phenoxyethyl moiety, contributing to its unique biological profile.

Property Value
Molecular FormulaC19H18N2O3S
Molecular Weight354.42 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Thienopyrimidine Core : Cyclization of appropriate starting materials.
  • Introduction of Substituents : Substitution reactions to attach the methoxyphenyl and phenoxyethyl groups.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Properties

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against Bruton's tyrosine kinase (BTK), a critical target in cancer therapy. In vitro studies have shown that it possesses potent BTK inhibitory activity with an IC₅₀ value in the low nanomolar range, indicating its potential as a therapeutic agent in hematological malignancies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive evaluation involving various cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM.
  • BTK Inhibition Study : In a comparative analysis with other known BTK inhibitors, this compound exhibited superior selectivity and potency, making it a promising candidate for further development .

Q & A

Q. What are the common synthetic routes for 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols , including cyclization of thiophene-pyrimidine precursors followed by substitution reactions. Key steps include:

  • Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in polar aprotic solvents (e.g., DMF) to form the thienopyrimidinone core .
  • Substitution : Introduction of the 4-methoxyphenyl and 2-phenoxyethyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling. Catalysts like Pd/C or ZnCl₂ improve regioselectivity .
  • Optimization : Yields depend on solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. For example, Pd/C (5 mol%) in DMF at 100°C achieves ~75% yield for analogous derivatives .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the methoxy group’s singlet appears at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 419.12 m/z) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thienopyrimidine core and substituents .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to mitigate low yields or side products during synthesis?

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., incomplete substitution products). Adjust stoichiometry of phenoxyethyl bromide to reduce unreacted starting material .
  • Solvent Screening : Test aprotic solvents (DMF, DMSO) for substitution efficiency. Polar solvents stabilize transition states in SNAr reactions .
  • Catalyst Tuning : Compare Pd/C, CuI, and Ni catalysts for cross-coupling steps. Pd/C often minimizes side reactions in aryl-ether formations .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Meta-Analysis : Compare IC₅₀ values for kinase inhibition or antimicrobial activity in analogs with varying substituents (Table 1).
  • Experimental Replication : Standardize assays (e.g., ATP-binding kinase assays) to control variables like ATP concentration and incubation time .

Q. Table 1: Bioactivity Comparison of Thienopyrimidine Analogs

SubstituentTarget (IC₅₀, nM)Assay TypeReference
4-MethoxyphenylEGFR: 120 ± 15Fluorescence Polarization
4-TrifluoromethylphenylCDK2: 85 ± 10Radiolabeled ATP

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR). The phenoxyethyl group’s flexibility may improve hydrophobic contacts .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Electron-withdrawing groups (e.g., -CF₃) enhance potency in Gram-positive bacteria .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., KD = 2.3 µM for EGFR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How should researchers address solubility challenges in in vitro bioassays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Conformational Sampling : Perform molecular dynamics simulations (50 ns) to assess ligand flexibility in solution vs. rigid docking poses .
  • Protonation State Check : Use MarvinSketch to predict dominant tautomers at physiological pH and re-dock accordingly .

Q. What controls are essential in stability studies under physiological conditions?

  • Negative Control : Incubate compound in buffer alone (no enzymes) to assess non-enzymatic degradation.
  • Positive Control : Use a known labile compound (e.g., aspirin) to validate assay conditions. Monitor degradation via HPLC at t = 0, 24, 48 h .

Methodological Best Practices

Q. How should researchers prioritize substituents for SAR studies?

  • Libraries : Synthesize derivatives with systematic variations (e.g., -OCH₃, -CF₃, -NO₂) at the 4-phenyl position.
  • High-Throughput Screening : Test 100+ analogs in kinase panels to identify "hot spots" for activity .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 1:1) to resolve polar byproducts .
  • Recrystallization : Ethanol/water (7:3) yields crystals with ≥98% purity (melting point: 182–184°C) .

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